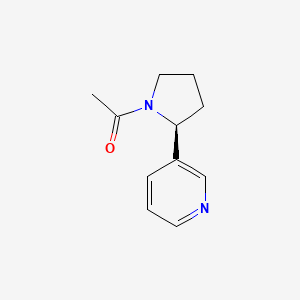

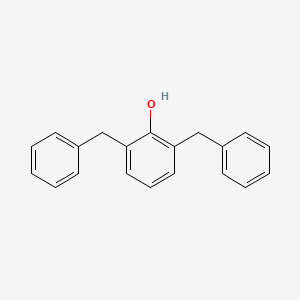

![molecular formula C12H11N5 B1295821 n-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 58360-86-4](/img/structure/B1295821.png)

n-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine

Overview

Description

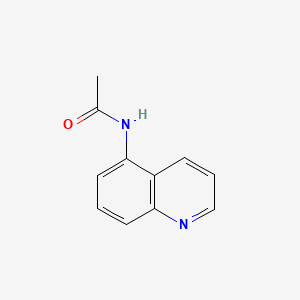

N-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that has been studied for its potential anti-inflammatory effects . It has a molecular formula of C12H11N5 .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been reported in the literature . These compounds were designed and synthesized as novel CDK2 targeting compounds. They showed good in vitro anti-proliferative activities against leukemia cell lines .Molecular Structure Analysis

The molecular structure of n-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine is characterized by a pyrazolo[3,4-d]pyrimidine core . This core is an isostere of the adenine ring of ATP, allowing the molecules to mimic hinge region binding interactions in kinase active sites .Scientific Research Applications

Antibacterial Activity

Pyrazolo[3,4-d]pyrimidines have been reported to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, different substituents in position N1, C4, and C6 of these compounds have shown effectiveness against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

These compounds have also been evaluated for their anticancer properties. In vitro screening has demonstrated that certain pyrazolo[3,4-d]pyrimidines possess anticancer activity, which suggests potential applications in cancer research and treatment .

Synthetic Methods

The synthesis of pyrazolo[3,4-d]pyrimidines is an area of interest due to their medicinal properties. Various synthetic methods have been developed to create these compounds, including ultrasonic-assisted synthesis which could offer advantages in terms of efficiency and environmental impact .

Biomedical Applications

The broader class of pyrazolo[3,4-b]pyridines, which are structurally related to pyrazolo[3,4-d]pyrimidines, have been described in numerous references and patents, indicating a wide range of biomedical applications. These could include diagnostic agents or therapeutic drugs .

Synthesis Review

A comprehensive review covering synthetic strategies and approaches to pyrazolo[3,4-b]pyridine derivatives from 2017 to 2021 has been published. This review could provide insights into the synthesis of n-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine and its derivatives .

Medicinally Privileged Structure

Pyrazolo[3,4-b]pyridine is considered a medicinally privileged structure. Research into its derivatives could lead to the discovery of new drugs with various biological activities .

Mechanism of Action

Target of Action

The primary target of n-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, specifically the transition from the G1 phase to the S phase .

Mode of Action

n-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, preventing cells from entering the S phase . As a result, cell proliferation is reduced .

Biochemical Pathways

The inhibition of CDK2 by n-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine affects the cell cycle regulatory pathway . This disruption leads to a halt in cell cycle progression, preventing the replication of DNA and the division of cells . The downstream effects include a reduction in cell proliferation and potential induction of apoptosis .

Pharmacokinetics

These properties can influence the bioavailability of the compound, affecting its efficacy and potential for side effects .

Result of Action

The primary result of n-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine’s action is the inhibition of cell proliferation . By preventing cells from progressing through the cell cycle, the compound can effectively reduce the growth of certain cell lines . In addition, it may induce apoptosis, leading to cell death .

Action Environment

The action, efficacy, and stability of n-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine can be influenced by various environmental factors While specific details are not available, factors such as pH, temperature, and the presence of other molecules can potentially affect the compound’s activity

properties

IUPAC Name |

N-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5/c1-2-4-9(5-3-1)6-13-11-10-7-16-17-12(10)15-8-14-11/h1-5,7-8H,6H2,(H2,13,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNSLOBNGHHXORI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC=NC3=C2C=NN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00277917 | |

| Record name | n-benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00277917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine | |

CAS RN |

58360-86-4 | |

| Record name | 58360-86-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4933 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00277917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

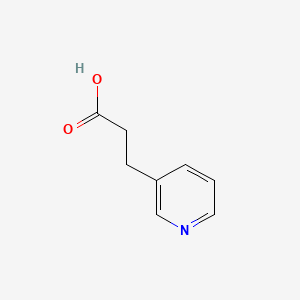

![Acetamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B1295748.png)